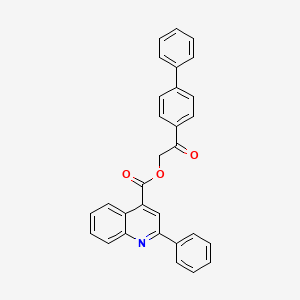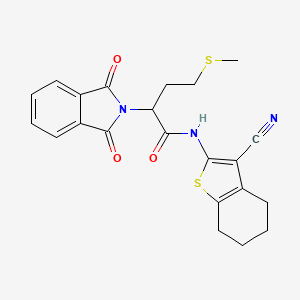![molecular formula C28H26N4O B10881095 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881095.png)
1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with furylmethyl, diphenyl, and piperidinomethylene groups, along with a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the furylmethyl and diphenyl groups through Friedel-Crafts alkylation or acylation reactions. The piperidinomethylene group is then introduced via a condensation reaction with piperidine and an appropriate aldehyde or ketone. Finally, the cyanide group is added using a nucleophilic substitution reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Electrophiles: Various alkyl halides or acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- 1-(2-Furylmethyl)-1H-pyrrole
- 1-(2-Furylmethyl)piperidin-4-one
- Pyridine derivatives
- Piperidine derivatives
Uniqueness
1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(PIPERIDINOMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H26N4O |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4,5-diphenyl-2-[(E)-piperidin-1-ylmethylideneamino]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C28H26N4O/c29-19-25-26(22-11-4-1-5-12-22)27(23-13-6-2-7-14-23)32(20-24-15-10-18-33-24)28(25)30-21-31-16-8-3-9-17-31/h1-2,4-7,10-15,18,21H,3,8-9,16-17,20H2/b30-21+ |
InChI Key |
ZFCLZSIVKUHBIF-MWAVMZGNSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
C1CCN(CC1)C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)

![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)



![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
